molecular formula C50H63N7O13S B1193327 PC DBCO-PEG3-Biotin

PC DBCO-PEG3-Biotin

Cat. No. B1193327
M. Wt: 1002.15
InChI Key: QHTIWGZNJOYQBJ-NFDITWSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC DBCO-PEG3-biotin is useful for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).

Scientific Research Applications

1. Biomedical Imaging and Therapy

PC DBCO-PEG3-Biotin has been used to enhance the specificity and efficiency of biomedical imaging and therapy. For instance, a study described a biotin receptor-targeted silicon(IV) phthalocyanine for in vivo tumor imaging and photodynamic therapy. The conjugate showed high tumor-specificity, water solubility, and low aggregation tendency, making it a promising candidate for tumor diagnosis and treatment (Li et al., 2019)(Li et al., 2019).

2. Tissue Engineering

In the field of tissue engineering, DBCO-modified PCL-PEG polymers were synthesized and used to increase the selective capture efficiency and survival rate of cells, demonstrating the utility of bio-orthogonal click reactions in scaffold cellularization (Mao et al., 2019)(Mao et al., 2019). This approach offers a promising strategy for in situ cellularization of tissue engineering scaffolds.

3. Sensor Development

PC DBCO-PEG3-Biotin has been utilized in developing sensors for biological applications. For instance, a biosensor based on streptavidin-hydrogel was developed for enzyme immobilization on an electrode, demonstrating improved performance and stability in biocatalytic oxidation of glucose (Matsumoto et al., 2018)(Matsumoto et al., 2018). This showcases the potential of PC DBCO-PEG3-Biotin in fabricating biosensors with specific binding capabilities.

4. Drug Delivery Systems

Studies have explored the role of PC DBCO-PEG3-Biotin in the development of drug delivery systems. Biotin-conjugated block copolymeric nanoparticles, for instance, were synthesized for targeted drug delivery, showing improved selective delivery of drugs into cancer cells via interactions with overexpressed biotin receptors (Kim et al., 2007)(Kim et al., 2007). This highlights the potential of PC DBCO-PEG3-Biotin in enhancing the efficiency of chemotherapy.

5. Molecular Probes and Assay Development

PC DBCO-PEG3-Biotin has been used in synthesizing probes for the detection of biomarkers. An example is the synthesis of novel biotin-PEG gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins from a single sample, enhancing the sensitivity and specificity of biomarker detection (Scott et al., 2017)(Scott et al., 2017).

properties

Product Name

PC DBCO-PEG3-Biotin

Molecular Formula

C50H63N7O13S

Molecular Weight

1002.15

IUPAC Name

1-(4-((4,18-dioxo-22-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14-trioxa-5,17-diazadocosyl)oxy)-5-methoxy-2-nitrophenyl)ethyl (3-((Z)-dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate

InChI

InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m0/s1

InChI Key

QHTIWGZNJOYQBJ-NFDITWSSSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCCOC3=CC([N+]([O-])=O)=C(C(C)OC(NCCC(N(CC4=C(C#C5)C=CC=C4)C6=C5C=CC=C6)=O)=O)C=C3OC)=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PC DBCO-PEG3-biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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